molecular formula C8H17NO2 B1172403 Ethyl 2-amino-2,3-dimethylbutanoate CAS No. 13893-48-6

Ethyl 2-amino-2,3-dimethylbutanoate

Cat. No.: B1172403
CAS No.: 13893-48-6
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Description

Ethyl 2-amino-2,3-dimethylbutanoate (CAS 13893-48-6) is an ester derivative featuring an amino group and two methyl substituents on the α- and β-carbons of the butanoate backbone. Its hydrochloride salt (CAS 1334146-69-8, molecular formula C₈H₁₈ClNO₂, molecular weight 195.69) is widely utilized in pharmaceutical synthesis due to enhanced solubility and stability . The compound is synthesized via esterification or alkylation reactions, often involving intermediates like 2-amino-2,3-dimethylbutanonitrile, as seen in analogous amide synthesis pathways . Its stereospecific (S)-enantiomer is particularly valued in chiral drug development, as highlighted by its commercial availability in hydrochloride form for high-purity applications .

Properties

CAS No.

13893-48-6

Molecular Formula

C8H17NO2

Synonyms

Isovaline, 3-methyl-, ethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

2-Amino-2,3-Dimethylbutanamide (CAS N/A)

  • Molecular Formula : C₆H₁₄N₂O
  • Molecular Weight : 130.19
  • Key Features: Amide analog with a terminal CONH₂ group instead of an ester. Forms a 3D hydrogen-bonded network via N–H⋯O interactions, enhancing crystallinity . Used as a racemic herbicide intermediate (e.g., imidazolinone synthesis) .
  • Differentiator : Lower solubility in polar solvents compared to the ester form due to reduced ionic character.

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

  • Molecular Formula: C₇H₁₆ClNO₂
  • Molecular Weight : 205.66
  • Key Features: Methyl ester with a methylamino substituent; synthesized via HCl-mediated deprotection . NMR data (δ 9.00 brs, NH; 3.79 s, OCH₃) confirms structural integrity .
  • Differentiator: Increased steric hindrance from the methylamino group alters reactivity in nucleophilic substitutions.

Substituent Modifications

Ethyl 2-Bromo-3,3-dimethylbutanoate (CAS 1597397-20-0)

  • Molecular Formula : C₈H₁₅BrO₂
  • Molecular Weight : 239.11
  • Key Features :
    • Bromine atom at C2 enhances electrophilicity, making it reactive in cross-coupling reactions .
  • Differentiator: Higher molecular weight and halogen presence increase boiling point and toxicity risks compared to the amino analog.

Ethyl 2-Acetyl-3-methylbutanoate (CAS 1522-46-9)

  • Molecular Formula : C₉H₁₆O₃
  • Molecular Weight : 172.23
  • Key Features: Acetyl group at C2 enables keto-enol tautomerism, useful in synthesizing ketone-based APIs .
  • Differentiator: Lacks the amino group, limiting its role in amine-mediated drug interactions.

Ester Group Variations

Propyl/Isopropyl/tert-Butyl 1-Aminocyclopropanecarboxylates

  • Examples: Propyl 1-aminocyclopropanecarboxylate (CAS 104544-05-0) tert-Butyl 1-aminocyclopropanecarboxylate (CAS 159871-51-9)
  • Differentiator : Bulky ester groups (e.g., tert-butyl) reduce metabolic stability but improve lipophilicity for CNS-targeting drugs .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications Notable Properties
This compound (HCl) C₈H₁₈ClNO₂ 195.69 Amino, ester Pharmaceutical intermediates High solubility, chiral specificity
2-Amino-2,3-dimethylbutanamide C₆H₁₄N₂O 130.19 Amino, amide Herbicide synthesis Crystalline, hydrogen-bonded network
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl C₇H₁₆ClNO₂ 205.66 Methylamino, ester Chiral drug precursors Steric hindrance, NMR-confirmed structure
Ethyl 2-bromo-3,3-dimethylbutanoate C₈H₁₅BrO₂ 239.11 Bromo, ester Electrophilic intermediates High reactivity, halogenated
Ethyl 2-acetyl-3-methylbutanoate C₉H₁₆O₃ 172.23 Acetyl, ester Ketone-based APIs Keto-enol tautomerism

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